molecular formula C18H26N2O4 B2922626 N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide CAS No. 1795191-20-6

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2922626
CAS No.: 1795191-20-6
M. Wt: 334.416
InChI Key: GSUSAZUYBBVQLR-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a unique organic compound with a highly specific molecular structure. It integrates several functional groups which contribute to its reactivity and applications in various fields. These include oxalamide, hydroxyethoxy, cyclopentyl, and p-tolyl groups, making it a versatile compound in synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide typically involves multi-step synthesis:

  • Formation of Intermediate Compounds: : Begin with the synthesis of key intermediates, like the p-tolyl ethyl ether and cyclopentyl amine, under controlled conditions.

  • Oxalamide Formation: : React the intermediates with oxalyl chloride in a dry solvent such as dichloromethane, typically at low temperatures to avoid side reactions.

  • Hydroxyethoxy Integration:

Industrial Production Methods

Industrial production scales up these reactions, ensuring consistency and purity. Techniques such as continuous flow chemistry or employing industrial reactors help maintain optimal temperatures and pressures. Automation and controlled reaction environments reduce the chances of impurities and enhance yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, particularly at the hydroxyethoxy group, forming oxides or ketones.

  • Reduction: : Reduction reactions may target the oxalamide moiety, yielding amines or alcohols.

  • Substitution: : The aromatic p-tolyl ring allows for electrophilic substitution, introducing various substituents like nitro or alkyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substituents: : Bromine or nitric acid for aromatic substitutions.

Major Products

  • Oxidation: : Ketones or alcohols.

  • Reduction: : Amines or simpler alcohols.

  • Substitution: : Nitro or alkyl derivatives of the original compound.

Scientific Research Applications

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide finds applications across various fields:

  • Chemistry: : Used as an intermediate in organic synthesis, aiding in the production of complex molecules.

  • Biology: : Acts as a molecular probe or a building block in synthesizing bioactive compounds.

  • Medicine: : Potential use in drug discovery, particularly in designing inhibitors or modulators for specific enzymes.

  • Industry: : Employed in material science for developing polymers with desired properties.

Mechanism of Action

The compound's mechanism of action depends on its functional groups and their interactions with molecular targets. It can act through:

  • Enzyme Inhibition: : The oxalamide group can form stable complexes with enzymes, inhibiting their activity.

  • Receptor Modulation: : The hydroxyethoxy and cyclopentyl groups may interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide stands out due to its unique combination of functional groups.

  • Similar Compounds

    • N1-cyclopentyl-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide

    • N1-cyclopentyl-N2-(2-(p-tolyl)ethyl)oxalamide

  • Uniqueness: : The specific arrangement of hydroxyethoxy, p-tolyl, and cyclopentyl groups contributes to its unique reactivity and applications, distinguishing it from other oxalamide derivatives.

Feel free to dive into more details or ask about any specific section!

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-13-6-8-14(9-7-13)16(24-11-10-21)12-19-17(22)18(23)20-15-4-2-3-5-15/h6-9,15-16,21H,2-5,10-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUSAZUYBBVQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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